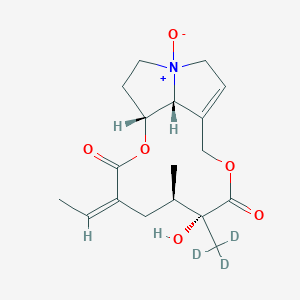
DDR1-IN-1 (hydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The discoidin domain receptor (DDR) tyrosine kinases are activated by matrix collagens and are important for cell proliferation, differentiation, adhesion, migration, and invasion. DDR1-IN-1 binds to DDR1 and inhibits DDR1 autophosphorylation with an IC50 value of 105 nM and an EC50 value of 87 nM. It demonstrates weaker inhibition for DDR2 (IC50 = 413 nM) and has a good selectivity profile against a panel of 451 kinases. DDR-IN-1 has been shown to inhibit colorectal cancer cell lines when used in combination with the PI3K/mTOR inhibitor, GSK2126458.
Applications De Recherche Scientifique
DDR1-IN-1 as a Pharmacological Probe
DDR1-IN-1 is identified as a potent and selective inhibitor of the DDR1 receptor tyrosine kinase, which is activated by matrix collagens. This compound serves as a useful pharmacological probe for DDR1-dependent signal transduction. Its efficacy in inhibiting DDR1 autophosphorylation at submicromolar concentrations and selectivity against a panel of 451 kinases highlight its potential in research applications related to cellular functions such as proliferation, differentiation, adhesion, migration, and invasion (Kim et al., 2013).
DDR1 Inhibition and Cancer Research
DDR1-IN-1 has shown potential in cancer research, particularly in the context of colorectal cancer cell lines. It has been found that inhibitors of PI3K and mTOR, like GSK2126458, can potentiate the antiproliferative activity of DDR1-IN-1. This finding opens avenues for exploring DDR1-IN-1 in combination therapies for cancer treatment (Kim et al., 2013).
Role in Fibrosis and Chemoresistance
DDR1-IN-1's role extends to understanding the mechanisms of fibrosis and chemoresistance. DDR1 signaling, influenced by DDR1-IN-1, is shown to mediate cyclooxygenase-2 (Cox-2) expression, which results in enhanced chemoresistance. Understanding this mechanism through DDR1-IN-1 can aid in developing new therapeutic targets against tumor cell survival mechanisms (Das et al., 2006).
Application in Metastasis Research
The compound is also relevant in the study of metastasis, particularly in lung cancer. It has been found that inhibition of DDR1 reduces cell survival, homing, and colonization in lung cancer bone metastasis. This highlights DDR1-IN-1 as a critical tool in investigating the role of DDR1 in tumor progression and metastasis (Valencia et al., 2012).
Collagen Interaction and Cell Behavior
DDR1-IN-1's influence on the interaction between DDR1 and collagen type 1 modulates collagen fibrillogenesis, which is essential in understanding cellular behavior in various biological contexts. This application is crucial in elucidating the role of DDR1 in cell-matrix interactions and the impact on tissue morphology and disease (Agarwal et al., 2007).
Propriétés
Nom du produit |
DDR1-IN-1 (hydrate) |
|---|---|
Formule moléculaire |
C30H31F3N4O3 · 0.75H2O |
Poids moléculaire |
566.1 |
InChI |
InChI=1S/4C30H31F3N4O3.3H2O/c4*1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;;;/h4*4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);3*1H2 |
Clé InChI |
NQRVBJMEKGSDBY-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC2=C(C(F)(F)F)C=C(/C(O)=N/C3=CC(OC4=CC=C(N5)C(CC5=O)=C4)=C(C=C3)C)C=C2)CC1.CCN6CCN(CC7=C(C(F)(F)F)C=C(/C(O)=N/C8=CC(OC9=CC=C(N%10)C(CC%10=O)=C9)=C(C=C8)C)C=C7)CC6.CCN%11CCN(CC%12=C(C(F)(F)F)C=C(/C(O)=N/C%13=CC(OC%14=CC=C(N%15)C(CC%15=O)=C%14 |
Synonymes |
Discoidin Domain Receptor 1-IN-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



